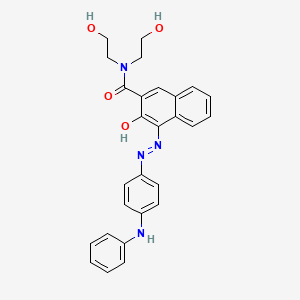

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide, commonly referred to as compound 84604-36-4, is a synthetic azo dye with potential applications in biomedical fields. This compound's structure includes a naphthalene moiety, which is significant for its interaction with biological systems. The biological activity of azo compounds has garnered attention due to their diverse applications, particularly in drug delivery and cancer therapy.

- Molecular Formula : C27H26N4O4

- Molecular Weight : 470.52 g/mol

- CAS Number : 84604-36-4

Biological Activity Overview

The biological activity of azo compounds, including this specific compound, is primarily attributed to their ability to interact with various biological targets. Recent studies have highlighted several key areas of interest:

- Anticancer Properties : Azo compounds have been investigated for their potential as anticancer agents. They can act as prodrugs that release active therapeutic agents upon metabolic activation within the tumor microenvironment. Research indicates that certain azo dyes can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell cycle pathways.

- Cellular Staining and Imaging : Due to their chromophoric properties, azo dyes are extensively used in cellular staining to visualize cellular components and metabolic processes. This application is crucial in both research and clinical diagnostics.

- Drug Delivery Systems : The compound's ability to form complexes with various biomolecules enhances its potential as a drug carrier. Studies suggest that the incorporation of azo linkages can improve the solubility and bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

A study published in PubMed Central examined the effects of various azo compounds on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving ROS-mediated apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Drug Delivery Applications

Research highlighted in Science.gov explored the use of azo compounds in colon-targeted drug delivery systems. The study showed that these compounds could effectively encapsulate therapeutic agents and release them in response to specific stimuli (e.g., pH changes), indicating their potential for targeted therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H26N4O4 |

| Molecular Weight | 470.52 g/mol |

| CAS Number | 84604-36-4 |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Drug Delivery Potential | Effective encapsulation and release |

Research Findings

- Mechanistic Insights : Studies indicate that the biological activity of this compound may be linked to its ability to interact with cellular signaling pathways, particularly those involved in apoptosis and cell proliferation .

- Toxicological Assessments : Azo compounds have raised concerns regarding their safety profiles due to potential mutagenicity and carcinogenicity. Toxicological studies are critical for evaluating the safety of this compound for therapeutic use .

- Future Directions : Ongoing research aims to optimize the chemical structure of azo compounds to enhance their therapeutic efficacy while minimizing toxic effects. The exploration of novel derivatives may lead to more effective anticancer agents or drug delivery systems.

Scientific Research Applications

Biomedical Applications

- Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. Its azo group can be reduced to form reactive intermediates that may induce apoptosis in cancer cells. Research indicates that derivatives of azo compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent .

- Drug Delivery Systems : The compound's ability to form stable complexes with metal ions makes it a candidate for drug delivery systems. Its structural features allow for modification that can enhance solubility and bioavailability of therapeutic agents, making it useful in pharmacology .

- Antimicrobial Properties : There is evidence that azo compounds can possess antimicrobial properties. The compound's structural characteristics may contribute to its effectiveness against bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Dye Chemistry

- Textile Dyes : The compound is structurally similar to known textile dyes, particularly azo dyes, which are widely used due to their vibrant colors and stability. Its application in dyeing processes can be explored, especially in producing colorfast textiles .

- Photodynamic Therapy : The azo group in the compound can be activated by light, leading to the generation of reactive oxygen species (ROS). This property is useful in photodynamic therapy for treating cancers and other diseases by selectively targeting diseased tissues while sparing healthy ones .

Analytical Chemistry

- Colorimetric Assays : Due to its chromophoric properties, this compound can be utilized in colorimetric assays for the quantitative analysis of various substances. Its ability to change color in response to pH or the presence of specific ions makes it suitable for developing sensitive detection methods in analytical laboratories .

- Spectroscopic Studies : The compound can serve as a model system for studying electronic transitions and molecular interactions through UV-Vis spectroscopy. This can provide insights into the behavior of similar compounds under various conditions .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of azo compounds revealed that modifications similar to those found in 3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide significantly enhanced the anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via oxidative stress pathways.

Case Study 2: Dye Application

In textile applications, a comparative study showed that this compound could effectively dye cotton fabrics, achieving vibrant colors with good wash fastness compared to conventional dyes. This indicates its potential use as an eco-friendly alternative in the textile industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing azo-functionalized naphthalene carboxamides like this compound?

- Methodological Answer : The synthesis typically involves diazo coupling reactions between aromatic amines and naphthol derivatives. For example:

Diazotization : React a nitro-substituted aniline derivative (e.g., 4-(phenylamino)aniline) with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling : Add the diazonium salt to a naphthalene carboxamide derivative (e.g., 3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide) at pH 8–10 to facilitate electrophilic substitution at the para position of the hydroxyl group.

Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the product .

- Key Variables : pH, temperature, and stoichiometric ratios of coupling partners significantly influence yield and regioselectivity.

Q. How can the azo group’s electronic properties be characterized experimentally?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption maxima (λ_max) in solvents like DMSO or ethanol. Azo compounds typically exhibit strong π→π* transitions in the 400–600 nm range, with shifts indicating conjugation effects from substituents .

- FT-IR : Identify N=N stretching vibrations near 1400–1600 cm⁻¹.

- ¹H/¹³C NMR : Analyze deshielding effects on aromatic protons adjacent to the azo group. For example, protons ortho to the azo linkage often show downfield shifts (~δ 8.0–8.5 ppm) .

Advanced Research Questions

Q. What strategies mitigate azo bond cleavage during photostability studies of this compound?

- Methodological Answer :

- Light Source Control : Use monochromatic light (e.g., 365 nm UV) in controlled irradiance experiments to assess degradation kinetics.

- Additives : Incorporate antioxidants (e.g., BHT) or UV stabilizers (e.g., TiO₂ nanoparticles) to reduce radical-mediated cleavage.

- Analytical Monitoring : Track degradation via HPLC-MS to identify intermediates (e.g., amine byproducts) and quantify half-lives under varying conditions .

Q. How can computational modeling predict this compound’s potential as a photosensitizer?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO-LUMO gaps). Narrow gaps (<3 eV) suggest strong visible-light absorption.

- TD-DFT : Simulate electronic transitions to predict λ_max and compare with experimental UV-Vis data.

- Charge Transfer Analysis : Map electrostatic potential surfaces to identify electron-rich regions (e.g., azo and hydroxyl groups) for redox activity .

Q. What experimental designs resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Use a Hansen Solubility Parameter (HSP) approach to test polar (DMSO, DMF) vs. nonpolar (toluene, hexane) solvents.

- Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C to construct van’t Hoff plots and calculate enthalpy of dissolution.

- Crystallography : Perform X-ray diffraction on single crystals to correlate solubility with crystal packing efficiency .

Properties

CAS No. |

84604-36-4 |

|---|---|

Molecular Formula |

C27H26N4O4 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

4-[(4-anilinophenyl)diazenyl]-3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C27H26N4O4/c32-16-14-31(15-17-33)27(35)24-18-19-6-4-5-9-23(19)25(26(24)34)30-29-22-12-10-21(11-13-22)28-20-7-2-1-3-8-20/h1-13,18,28,32-34H,14-17H2 |

InChI Key |

GSDYPODKQKTVJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)N(CCO)CCO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.